N-1-adamantyl-2-iodobenzamide
Description
N-1-Adamantyl-2-iodobenzamide is a benzamide derivative featuring a rigid adamantane moiety and an iodine substituent at the ortho position of the benzamide ring.
Properties
IUPAC Name |
N-(1-adamantyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRZYQZYAQWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons
Molecular Properties
The iodine atom in N-1-adamantyl-2-iodobenzamide distinguishes it from analogs with chlorine, amino, or heterocyclic substituents. Key comparisons include:
Table 2: Molecular Data for Adamantyl Benzamide Derivatives
*Calculated based on formula.
Key Observations:
- Iodine vs.
- Amino vs. Iodo Substituents: The NH₂ group in N-(adamantan-1-yl)-2-aminobenzamide reduces steric hindrance, possibly improving solubility but decreasing metabolic stability relative to iodinated analogs .
- Heterocyclic Modifications : Benzoxazole-containing derivatives (e.g., CAS 346645-99-6) introduce planar aromatic systems, which may enhance π-π stacking interactions .
Pharmacological Potential
Insights from Analogous Compounds
While direct data for this compound are lacking, structurally related adamantyl derivatives exhibit notable bioactivities:
- Antimicrobial Activity : Adamantyl-thiadiazoles and oxadiazoles show MIC values of 1–8 µg/mL against Gram-positive bacteria .
- Anti-inflammatory Effects: Adamantylamino-thiadiazoles reduce carrageenan-induced edema by 40–60% at 50 mg/kg doses in rodent models .
The iodine substituent in this compound may modulate these activities by altering membrane permeability or target binding kinetics.
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